molecular formula C23H20BrN3O3 B2499714 4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine CAS No. 402951-28-4

4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine

Cat. No.: B2499714
CAS No.: 402951-28-4
M. Wt: 466.335
InChI Key: UXQWRZQIPFYXOO-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine is a pyrazole derivative featuring a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a pyridine-carbonyl moiety at position 1. The 4-bromophenyl substituent enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the 2,3-dimethoxyphenyl group could modulate electronic effects and hydrogen bonding interactions . The pyridine-carbonyl group adds rigidity and may enhance metabolic stability compared to simpler pyrazole derivatives .

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3/c1-29-21-5-3-4-18(22(21)30-2)20-14-19(15-6-8-17(24)9-7-15)26-27(20)23(28)16-10-12-25-13-11-16/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQWRZQIPFYXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=NC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazoline Core Formation

The dihydro-pyrazole ring is typically synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines. For example, source demonstrates that chalcones derived from 4-bromobenzaldehyde and 2,3-dimethoxyacetophenone can undergo hydrazine-mediated cyclization to yield pyrazolines. This method aligns with the synthesis of dihydro-1H-pyrazolo[3,4-b]pyridines reported in, where Knoevenagel condensation between aldehydes and ketones generates chalcone intermediates.

Introduction of the Pyridine Carbonyl Group

The pyridine-1-carbonyl moiety is introduced via acylation. Source highlights the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, such as ethyl cyanoacetate, in refluxing acetic acid. Adapting this approach, the pyridine carbonyl chloride could react with the pyrazoline’s amine group under basic conditions.

Detailed Synthetic Pathways

Route 1: Multicomponent Reaction (MCR) Strategy

This route leverages MCRs to assemble the pyrazoline and pyridine components in a single pot. Source reports a three-component reaction (3-CR) involving embelin, aldehydes, and 5-aminopyrazoles to form dihydro-1H-pyrazolo[3,4-b]pyridines. For the target compound:

  • Chalcone Formation :
    4-Bromobenzaldehyde and 2,3-dimethoxyacetophenone undergo Knoevenagel condensation in the presence of ethylenediamine diacetate (EDDA) to yield a chalcone intermediate.
  • Cyclization with Hydrazine :
    The chalcone reacts with hydrazine hydrate in ethanol under reflux, forming the pyrazoline core.
  • Acylation with Pyridine Carbonyl Chloride :
    The pyrazoline’s amine group reacts with pyridine-4-carbonyl chloride in dichloroethane (DCE) under microwave irradiation (MW), yielding the final product.

Optimization Insights :

  • Microwave irradiation reduces reaction time from 18 h to 30 min and improves yields from 33% to 94%.
  • Ionic liquids like [bmim][BF₄] enhance reaction efficiency by stabilizing intermediates, as demonstrated in.

Route 2: Stepwise Condensation and Acylation

This method prioritizes intermediate isolation for structural validation:

  • Synthesis of 3-(4-Bromophenyl)-5-(2,3-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazole :
    • A chalcone derived from 4-bromobenzaldehyde and 2,3-dimethoxyacetophenone is cyclized with hydrazine hydrate in acetic acid (80°C, 6 h).
  • Acylation with Pyridine-4-Carbonyl Chloride :
    • The pyrazoline reacts with pyridine-4-carbonyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine as a base (yield: 78%).

Key Data :

Step Conditions Yield
Chalcone synthesis EDDA (10 mol%), DCE, MW 92%
Pyrazoline cyclization Acetic acid, 80°C, 6 h 85%
Acylation THF, 0°C, Et₃N 78%

Catalytic Systems and Solvent Effects

Role of Organocatalysts

Source identifies EDDA as an effective catalyst for Knoevenagel condensations, accelerating chalcone formation. Similarly, acetic acid serves dual roles as solvent and catalyst in pyrazoline cyclization.

Ionic Liquids as Green Solvents

The use of [bmim][BF₄] in reduces side reactions and improves yields (up to 89%) by stabilizing reactive intermediates through hydrogen bonding.

Microwave-Assisted Synthesis

MW irradiation in DCE reduces reaction times by 90% and increases yields to >90% by enhancing molecular collisions.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The pyrazoline’s NH proton appears as a singlet at δ 8.2–8.5 ppm, while the pyridine carbonyl group resonates at δ 165–170 ppm in ¹³C NMR.
  • X-Ray Crystallography : Source confirms the planarity of pyrazole rings and dihedral angles between aryl substituents (e.g., 79.6° for 4-bromophenyl vs. pyrazole).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) reveals >98% purity for the final compound, with no degradation after 6 months at −20°C.

Applications and Biological Relevance

While the target compound’s bioactivity remains unexplored, structurally related pyrazolo[3,4-b]pyridines exhibit antiproliferative activity against hematological cancer cell lines (IC₅₀: 0.7–7.5 μM). The 4-bromophenyl and 2,3-dimethoxyphenyl groups may enhance metabolic stability and target binding, as seen in.

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The pyrazole ring undergoes cyclization under acidic or basic conditions. For example:

  • InCl₃-catalyzed cyclization in ethanol/water mixtures (50% v/v) at 40°C under ultrasound irradiation forms fused pyrano[2,3-c]pyrazole derivatives with yields up to 95% .

  • Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids introduces substituents at the bromophenyl site. A 3:1 dioxane/water solvent system with K₂CO₃ as a base and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst achieves conversions >80% .

Table 1: Cyclization Reaction Conditions and Yields

Reaction TypeCatalyst/SolventTemperature/TimeYield (%)Source
Pyrano-pyrazole fusionInCl₃ (20 mol%), EtOH40°C, 20 min80–95
Suzuki couplingPd(dppf)Cl₂, dioxane/H₂O80°C, 12 h82–90

Nucleophilic Substitution at the Carbonyl Group

The pyridine-linked carbonyl group is susceptible to nucleophilic attack:

  • Amidation with primary amines (e.g., benzylamine) in THF at reflux replaces the carbonyl oxygen with an amide bond, forming 4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamido]pyridine derivatives .

  • Hydrolysis under alkaline conditions (NaOH, 70°C) converts the carbonyl to a carboxylic acid, though this is less common due to steric hindrance from the pyridine ring .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 2,3-dimethoxyphenyl moiety directs electrophilic substitution at

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of B4 consists of a pyridine ring substituted with a pyrazole moiety, which is further functionalized with bromophenyl and dimethoxyphenyl groups. The synthesis typically involves the reaction of specific chalcones with p-hydrazinobenzenesulfonamide under reflux conditions in ethanol, yielding B4 as a product. This synthetic pathway is crucial for ensuring the compound's purity and efficacy in subsequent applications .

Antioxidant Properties

Research indicates that B4 exhibits significant antioxidant activity. A study conducted on rainbow trout (Oncorhynchus mykiss) demonstrated that exposure to varying concentrations of B4 resulted in notable changes in antioxidant enzyme levels in the gills and liver. The study highlighted that higher concentrations led to increased oxidative stress markers, suggesting that B4 may play a role in modulating oxidative stress responses in aquatic organisms .

Pharmacological Applications

B4 has been investigated for its potential pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds structurally similar to B4 may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the pyrazole moiety is particularly significant in enhancing these activities.
  • Anti-inflammatory Effects : Compounds derived from similar scaffolds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.

Case Study 1: Antioxidant Enzyme Activity

In a controlled experiment involving rainbow trout, different concentrations of B4 (0, 0.25, 0.5, 1, and 2.5 mg/L) were administered over a period of 96 hours. Blood samples were analyzed for hematological parameters and antioxidant enzyme levels. Results indicated that exposure to B4 significantly altered the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT), demonstrating its impact on oxidative stress management .

Case Study 2: Anticancer Potential

A recent study explored the anticancer potential of various pyrazole derivatives, including B4. In vitro assays showed that these compounds could inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. This positions B4 as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action for 4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine involves its interaction with various molecular targets. For instance, it has been shown to inhibit acetylcholinesterase (AchE) activity, which affects nerve impulse transmission . The compound may also induce oxidative stress by increasing the levels of reactive oxygen species (ROS) in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Substituents (Positions 3 and 5) Biological Activity Reference
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide (B4) 4-bromophenyl (3), 2,4-dimethoxyphenyl (5) Antioxidant (↑ SOD, CAT in fish gill/liver; hematological modulation at 20 mg/kg)
2-[3-(4-Bromophenyl)Propan-3-One]-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole 4-bromophenyl (propanone), 3,4-dimethoxyphenyl Anti-inflammatory (61.9% inhibition at 20 mg/kg vs. indomethacin 64.3%)
4-(4-Bromophenyl)-2-(5-(3,4-Dimethoxyphenyl)-3-(p-Tolyl)-4,5-Dihydro-1H-Pyrazol-1-yl)-Thiazole 4-bromophenyl (thiazole), 3,4-dimethoxyphenyl Anticancer (IC₅₀: 1.2–2.8 µM against MCF-7, A549, HepG-2 cell lines)
3-(4-Bromophenyl)-5-[4-(Dimethylamino)Phenyl]-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide 4-bromophenyl (3), 4-(dimethylamino)phenyl (5) Structural data (X-ray crystallography; R factor = 0.028)

Key Observations

Substituent Position Sensitivity :

  • The 2,3-dimethoxyphenyl group in the target compound differs from the 2,4- or 3,4-dimethoxy analogues in other studies. This positional variation impacts electronic distribution and steric interactions. For example, the 3,4-dimethoxy group in ’s thiazole hybrid enhances anticancer activity, likely due to improved π-π stacking with cellular targets . Conversely, the 2,3-dimethoxy configuration may favor interactions with antioxidant enzymes, as seen in .

Biological Activity Trends :

  • Anti-inflammatory Activity : Oxadiazole derivatives () with 4-bromophenyl and 3,4-dimethoxyphenyl groups exhibit anti-inflammatory activity comparable to indomethacin. However, pyrazole-carbonyl derivatives like the target compound may show reduced efficacy due to lower solubility .
  • Anticancer Activity : The thiazole-pyrazole hybrid in demonstrates potent cytotoxicity, attributed to the 3,4-dimethoxyphenyl group’s electron-donating effects and the thiazole ring’s planarity. The target compound’s pyridine-carbonyl group may offer similar advantages but requires empirical validation .
  • Antioxidant Activity : The benzenesulfonamide-pyrazole derivative (B4) in shows dose-dependent modulation of antioxidant enzymes. The absence of a sulfonamide group in the target compound may alter its redox activity .

Synthetic and Structural Insights :

  • Pyrazole derivatives with carbothioamide groups (e.g., ) exhibit stable crystal packing due to hydrogen-bonding networks, whereas the pyridine-carbonyl group in the target compound may prioritize π-stacking interactions .
  • The 4-bromophenyl substituent is a common feature in bioactive pyrazoles, enhancing halogen bonding with target proteins (e.g., COX-2 in anti-inflammatory contexts) .

Biological Activity

The compound 4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine , often referred to as B4, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications.

B4 is synthesized through a multi-step process involving the condensation of specific aromatic compounds. The synthesis typically involves the reaction of a chalcone derivative with p-hydrazinobenzenesulfonamide hydrochloride under reflux conditions. The resulting compound is characterized by its unique pyrazole structure, which is known for diverse biological activities.

1. Antioxidant Activity

Recent studies have highlighted B4's significant effects on antioxidant enzyme activity in aquatic organisms. A study conducted on rainbow trout (Oncorhynchus mykiss) showed that exposure to varying concentrations of B4 (0, 0.25, 0.5, 1, and 2.5 mg/L) resulted in notable alterations in the antioxidant enzyme levels in both gill and liver tissues. The results indicated a concentration-dependent response, with higher doses leading to increased oxidative stress markers and changes in hematological parameters .

2. Antiproliferative Effects

B4 has also been evaluated for its antiproliferative properties against various cancer cell lines. In vitro studies demonstrated that B4 exhibited significant cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Table 1: Antiproliferative Activity of B4

Cell LineGI50 (µM)Mechanism of Action
MCF-76.5 ± 1.3Induction of apoptosis via caspase activation
K5625.0 ± 1.8Cell cycle arrest and apoptosis

3. Neuroprotective Effects

Emerging research suggests that B4 may possess neuroprotective properties as well. In models of neurodegeneration, B4 was shown to reduce neuronal cell death and inflammation, potentially through its antioxidant capabilities and modulation of neuroinflammatory pathways .

Case Study: Hematological Effects in Aquatic Species

A study focused on the impact of B4 on the hematological parameters of rainbow trout revealed significant changes post-exposure. Parameters such as hemoglobin concentration, hematocrit levels, and white blood cell counts were altered significantly at higher concentrations of B4. These findings suggest potential implications for aquatic health and environmental safety .

Case Study: Cancer Cell Line Response

In vitro experiments conducted on breast cancer cell lines indicated that B4 not only inhibits cell proliferation but also induces apoptosis through mitochondrial pathways. The study highlighted a decrease in proliferating cell nuclear antigen (PCNA) levels following treatment with B4, further supporting its role as an effective antiproliferative agent .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves condensation reactions between substituted chalcones (e.g., 4-bromoaryl ketones) and hydrazine derivatives, followed by cyclization. For example, describes a method using (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one with thiosemicarbazide in ethanol under reflux (3 h, NaOH catalyst). Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst selection : Pd/C or NaOH improves coupling reactions (e.g., pyrazole ring formation).
  • Temperature control : Reflux (~80–100°C) minimizes side reactions like oxidation.
    Post-synthesis, recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Advanced: How can structural contradictions between spectroscopic data (NMR/IR) and computational models be resolved?

Answer:
Discrepancies often arise from dynamic behavior (e.g., rotational isomerism) or crystal packing effects . Methodological solutions include:

  • X-ray crystallography : Definitive structural confirmation, as in and , where bond angles and dihedral angles were validated.
  • VT-NMR (Variable Temperature NMR) : To detect conformational changes (e.g., restricted rotation of the pyrazole ring).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify steric/electronic mismatches .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Primary techniques include:

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) and pyridine protons (δ 8.5–9.0 ppm). highlights coupling patterns for diastereotopic protons in the dihydropyrazole ring.
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₀BrN₃O₃: ~490.06 Da).
    Advanced corroboration via SC-XRD (Single-Crystal X-ray Diffraction) is recommended for stereochemical clarity .

Advanced: How does substitution at the 2,3-dimethoxyphenyl group influence biological activity?

Answer:
The electron-donating methoxy groups modulate π-π stacking and hydrogen bonding with biological targets. and suggest:

  • SAR studies : Replace -OCH₃ with electron-withdrawing groups (e.g., -NO₂) to assess changes in enzyme inhibition (e.g., COX-2).
  • Molecular docking : Compare binding affinities of substituted analogs to receptors (e.g., using AutoDock Vina).
  • Comparative bioassays : Test derivatives against cancer cell lines (e.g., MTT assays) to correlate substituent effects with IC₅₀ values .

Basic: What are the primary challenges in optimizing crystallization for X-ray analysis?

Answer:
Key challenges include:

  • Solvent selection : Mixed solvents (e.g., ethanol/dioxane) improve crystal lattice formation (see ).
  • Polymorphism : Slow evaporation at 4°C reduces multiple crystal forms.
  • Crystal quality : Use seed crystals or additives (e.g., DMSO) to enhance diffraction resolution (>1.0 Å). achieved R-factor = 0.028 using triclinic P1 space group optimization .

Advanced: How can computational modeling predict metabolic stability of this compound?

Answer:

  • In silico ADMET : Tools like SwissADME predict CYP450 metabolism sites (e.g., demethylation of methoxy groups).
  • MD simulations : Assess binding to plasma proteins (e.g., albumin) over 100 ns trajectories.
  • Metabolite identification : Use Mass Frontier to match fragmentation patterns with in vitro microsomal assays. ’s photophysical data (λem = 356 nm in DMSO) supports tracking degradation via fluorescence quenching .

Basic: What are the documented pharmacological targets of structurally similar pyrazole derivatives?

Answer:
Analogous compounds ( ) show activity against:

  • Kinases : EGFR inhibition (IC₅₀ ~1.2 µM) via ATP-binding pocket interactions.
  • GPCRs : Antagonism of 5-HT₃ receptors (Ki ~85 nM).
  • Microtubules : Disruption of tubulin polymerization (EC₅₀ ~3.5 µM).
    Target validation requires radioligand binding assays or Western blotting for phosphorylation inhibition .

Advanced: What strategies mitigate fluorescence interference in cellular uptake studies?

Answer:

  • Quencher dyes : Use Evans Blue to suppress autofluorescence from the pyridine ring.
  • LC-MS/MS quantification : Detect non-fluorescent metabolites (e.g., demethylated products).
  • Two-photon microscopy : Reduce photobleaching of the bromophenyl moiety (λex = 720 nm). ’s emission data (356 nm) suggests spectral overlap with DAPI, necessitating channel optimization .

Basic: How is the dihydropyrazole ring’s conformation analyzed experimentally?

Answer:

  • NOESY NMR : Detect through-space correlations between H4 and H5 protons.
  • X-ray torsion angles : reports C4-C5-N1-N2 = −12.5° , confirming envelope conformation.
  • CD spectroscopy : For chiral derivatives, assess Cotton effects at ~220 nm .

Advanced: How do solvent polarity and pH affect the compound’s photophysical properties?

Answer:

  • Solvatochromism : Polar solvents (e.g., DMSO) induce red shifts (~15 nm) in emission ().
  • pH-dependent tautomerism : Protonation at pyridine N alters fluorescence quantum yield (Φ from 0.12 to 0.45).
  • TD-DFT : Simulate excited-state transitions (e.g., S₁ → S₀) to correlate with experimental λem .

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